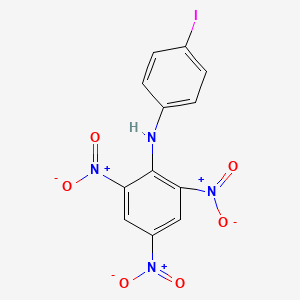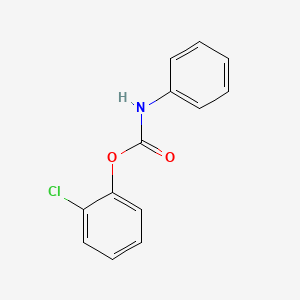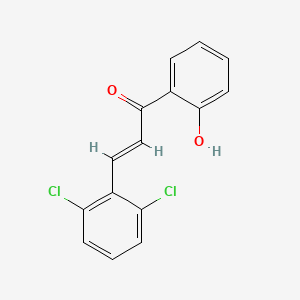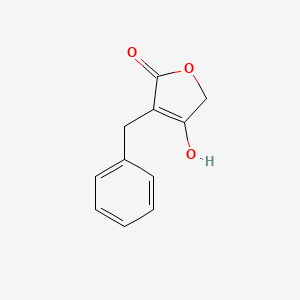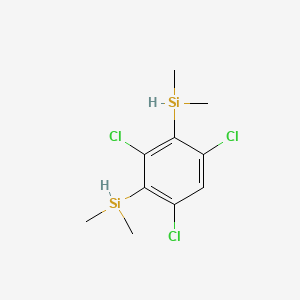
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is a chemical compound with the molecular formula C10H15Cl3Si2 and a molecular weight of 297.762 g/mol . This compound is characterized by the presence of three chlorine atoms and two dimethylsilane groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) typically involves the chlorination of 1,3-phenylenebis(dimethylsilane). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves its interaction with various molecular targets. The chlorine atoms and dimethylsilane groups can participate in chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrachloro-1,4-phenylenebis(dimethylphenylsilane)
- (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)
- 1,4-Phenylenebis(triphenylsilane)
- 1,2-Propadiene-1,3-diylidenetetrakis(trimethylsilane)
- 1,2-Phenylenebis(phenylmethanone)
Uniqueness
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is unique due to its specific substitution pattern on the benzene ring and the presence of dimethylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
19290-11-0 |
|---|---|
Molekularformel |
C10H15Cl3Si2 |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
dimethyl-(2,4,6-trichloro-3-dimethylsilylphenyl)silane |
InChI |
InChI=1S/C10H15Cl3Si2/c1-14(2)9-6(11)5-7(12)10(8(9)13)15(3)4/h5,14-15H,1-4H3 |
InChI-Schlüssel |
UKZIBJGYEQPZIU-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH](C)C1=C(C(=C(C=C1Cl)Cl)[SiH](C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



